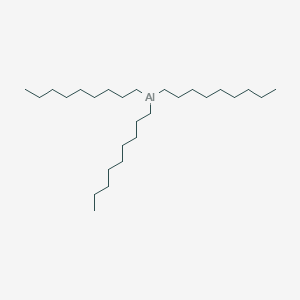
Trinonylalumane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trinonylalumane is an organoaluminum compound characterized by the presence of three nonyl groups attached to an aluminum atom
準備方法
Synthetic Routes and Reaction Conditions: Trinonylalumane can be synthesized through the reaction of aluminum trichloride with nonylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}9\text{H}{19}\text{MgBr} \rightarrow \text{Al}(\text{C}9\text{H}{19})_3 + 3 \text{MgBrCl} ] The reaction is carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes rigorous purification steps to remove any by-products and unreacted starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form aluminum oxides and other related compounds.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products:
Oxidation: Aluminum oxides.
Reduction: Lower oxidation state aluminum compounds.
Substitution: Organoaluminum compounds with different alkyl or aryl groups.
科学的研究の応用
Trinonylalumane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in targeted drug delivery and as an adjuvant in vaccines.
Industry: Utilized in the production of advanced materials, including high-performance polymers and composites.
作用機序
The mechanism by which Trinonylalumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, facilitating the formation of complexes with electron-rich species. This interaction can activate substrates towards further chemical reactions, making this compound an effective catalyst.
類似化合物との比較
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to aluminum.
Triphenylaluminum: Contains three phenyl groups attached to aluminum.
Trimethylaluminum: Features three methyl groups attached to aluminum.
Comparison:
Uniqueness: Trinonylalumane is unique due to the presence of long nonyl chains, which impart different solubility and reactivity characteristics compared to shorter alkyl or aryl groups.
Reactivity: The longer nonyl chains can provide steric hindrance, affecting the reactivity and selectivity of this compound in various reactions.
Applications: While similar compounds are used in catalysis and materials science, this compound’s unique properties make it particularly suitable for applications requiring specific solubility and stability characteristics.
特性
CAS番号 |
52265-60-8 |
|---|---|
分子式 |
C27H57Al |
分子量 |
408.7 g/mol |
IUPAC名 |
tri(nonyl)alumane |
InChI |
InChI=1S/3C9H19.Al/c3*1-3-5-7-9-8-6-4-2;/h3*1,3-9H2,2H3; |
InChIキー |
ZCIPNVZMTFGXOD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC[Al](CCCCCCCCC)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















